GC Kovats Retention Index: 2,3,4,9-TBDF vs. Six Tetrabromo-Isomer Comparators on RTX-5
The Kovats retention index (I) of 2,3,4,9-tetrabromodibenzofuran on an RTX-5 capillary column (60 m × 0.25 mm × 0.25 μm, He carrier, 1 K/min from 170 °C to 320 °C) is 2792, as reported by Donnelly et al. (1991) [1]. Relative to the most commonly available tetrabromo-isomer analytical standard, 2,3,7,8-TBDF (I = 2816), the 2,3,4,9-isomer elutes earlier by 24 index units, corresponding to a baseline-resolved retention time difference under the stated temperature-program conditions. The separation from the nearest-eluting tetrabromo congener, 2,4,6,7-TBDF (I = 2786), is 6 index units. The full elution order of all tetrabromo-congeners characterized in this study, from lowest to highest I on RTX-5, is: 1,3,6,8-TBDF (2688) < 1,3,7,8-TBDF (2730) < 1,3,6,7-TBDF (2739) < 1,3,6,9-TBDF (2771) < 2,4,6,7-TBDF (2786) < 2,3,4,9-TBDF (2792) < 1,2,7,8-TBDF (2800) < 2,3,7,8-TBDF (2816) < 3,4,6,7-TBDF (2829). This established elution sequence provides a direct, experimentally validated framework for peak assignment in complex environmental or pyrolysate PBDF mixtures [1].
| Evidence Dimension | GC Kovats Retention Index (I) on RTX-5 non-polar capillary column |
|---|---|
| Target Compound Data | I = 2792 (RTX-5, 60 m × 0.25 mm × 0.25 μm, He, 1 K/min, 170–320 °C) |
| Comparator Or Baseline | 2,3,7,8-TBDF: I = 2816; 2,4,6,7-TBDF: I = 2786; 1,2,7,8-TBDF: I = 2800; 1,3,6,9-TBDF: I = 2771; 3,4,6,7-TBDF: I = 2829 (all same column/conditions) |
| Quantified Difference | ΔI = –24 vs. 2,3,7,8-TBDF; ΔI = +6 vs. 2,4,6,7-TBDF; ΔI = –8 vs. 1,2,7,8-TBDF; ΔI = +21 vs. 1,3,6,9-TBDF |
| Conditions | RTX-5 capillary column, 60 m × 0.25 mm × 0.25 μm film; He carrier gas; temperature program 1 K/min from 170 °C to 320 °C (Donnelly et al., 1991) |
Why This Matters
This retention index uniquely identifies 2,3,4,9-TBDF in GC-based PBDF isomer analysis; using any other tetrabromo-isomer standard for calibration produces a retention time mismatch that leads to peak misassignment and quantitative error in environmental or forensic PBDF profiling.
- [1] Donnelly, J.R.; Munslow, W.D.; Grange, A.H.; Pettit, T.L.; Simmons, R.D.; Sovocool, G.W. Correlation of structure with linear retention index for bromo- and bromochlorodibenzo-p-dioxins and bromodibenzofurans. J. Chromatogr. A, 1991, 540, 293–310. View Source
